2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H10N4O2S2 and its molecular weight is 282.34. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Structural Insights
Research has delved into understanding the crystal structures of related compounds, revealing insights into their molecular conformations and intramolecular interactions. For example, the study of crystal structures of similar acetamides showed the compounds have a folded conformation about the methylene C atom of the thioacetamide bridge, with significant intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016).
Synthetic Applications and Heterocyclic Chemistry
The compound's derivatives serve as precursors in synthesizing a wide range of heterocyclic compounds, demonstrating their versatility in organic synthesis. For instance, thioureido-acetamides have been utilized in cascade reactions for the efficient one-pot synthesis of various heterocycles, highlighting excellent atom economy and the potential for creating biologically active molecules (Schmeyers & Kaupp, 2002).
Antimicrobial and Biological Activities
Several studies have synthesized novel compounds derived from "2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide" and evaluated their antimicrobial activities. For example, new thiazole derivatives have shown considerable antimicrobial effects against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Cankilic & Yurttaş, 2017). Additionally, the synthesis and evaluation of tetrahydropyrimidine–isatin hybrids revealed their potential as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).
Growth Stimulant Properties
Research into the compound's derivatives has also uncovered potential agricultural applications. For instance, the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated growth stimulant properties, offering a new avenue for enhancing crop productivity (Pivazyan et al., 2017).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide' involves the condensation of 2-amino-6-methyl-4(3H)-pyrimidinone with thioacetic acid followed by reaction with 2-bromoacetamide and thiazole to form the final product.", "Starting Materials": [ "2-amino-6-methyl-4(3H)-pyrimidinone", "thioacetic acid", "2-bromoacetamide", "thiazole" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methyl-4(3H)-pyrimidinone with thioacetic acid in the presence of a catalyst such as triethylamine to form 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thioacetic acid.", "Step 2: Reaction of 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thioacetic acid with 2-bromoacetamide in the presence of a base such as potassium carbonate to form 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(2-bromoacetyl)acetamide.", "Step 3: Reaction of 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(2-bromoacetyl)acetamide with thiazole in the presence of a base such as sodium hydride to form the final product, 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide." ] } | |
CAS No. |
898421-44-8 |
Molecular Formula |
C10H10N4O2S2 |
Molecular Weight |
282.34 |
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O2S2/c1-6-4-8(14-9(16)12-6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16) |
InChI Key |
RLGDKZHDASPMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=NC=CS2 |
solubility |
not available |
Origin of Product |
United States |
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